molecular formula C8H14BrNO B13083809 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

Cat. No.: B13083809
M. Wt: 220.11 g/mol
InChI Key: HGIHRUWQRAAJEI-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H14BrNO. It is a brominated ethanone derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the bromination of a suitable precursor. One common method is the reaction of 2,2-dimethylpyrrolidine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then quenched with an aqueous solution of sodium sulfite and sodium bicarbonate to neutralize any excess bromine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or esters.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group in the ethanone moiety can participate in various chemical transformations, including oxidation and reduction. These reactions are mediated by specific molecular targets and pathways, depending on the nature of the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to the presence of the 2,2-dimethylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

2-bromo-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C8H14BrNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3

InChI Key

HGIHRUWQRAAJEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)CBr)C

Origin of Product

United States

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